![molecular formula C25H23OP B3019891 (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1807740-34-6](/img/structure/B3019891.png)

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

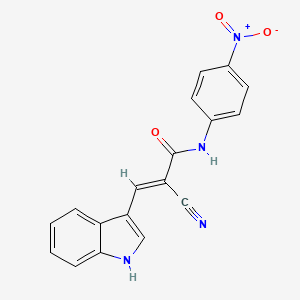

The compound contains an anthracen-9-yl group, a tert-butyl group, and a 2,3-dihydrobenzo[d][1,3]oxaphosphole group. Anthracene is a polycyclic aromatic hydrocarbon, tert-butyl is a common alkyl group, and benzo[d][1,3]oxaphosphole is a heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an anthracene derivative with a suitable precursor for the 2,3-dihydrobenzo[d][1,3]oxaphosphole group .Molecular Structure Analysis

The molecular structure would be characterized by the three distinct functional groups mentioned above. The anthracen-9-yl group would provide aromatic character, the tert-butyl group would provide steric bulk, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group would introduce heteroatom functionality .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the anthracen-9-yl and 2,3-dihydrobenzo[d][1,3]oxaphosphole groups. The tert-butyl group is generally quite inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the anthracen-9-yl group could impart fluorescence, the tert-butyl group could influence the compound’s solubility, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group could confer unique reactivity .科学研究应用

Photomechanical Crystals and Solid-State Reacted Dimers (SSRD)

The photodimerization of 9-tert-butyl-anthracene ester in molecular crystal nanorods can cause significant expansions (up to 15%). This expansion results from the formation of a metastable crystalline intermediate known as the solid-state reacted dimer (SSRD). Researchers have used a combination of powder X-ray diffraction, solid-state nuclear magnetic resonance, and computational modeling to determine the crystal structure of the SSRD intermediate. The SSRD crystal density is slightly greater than that of the monomer crystal, and gross changes in volume or unit cell parameters are not responsible for the photoinduced expansion .

Crowded tert-Butyl Group Reactivity

The tert-butyl group, due to its unique steric hindrance, exhibits distinct reactivity patterns. Researchers have highlighted its applications in various chemical transformations. Additionally, it plays a role in biosynthetic and biodegradation pathways. Understanding the reactivity of this group is essential for designing novel compounds and optimizing synthetic routes .

Chemoselective Nitration of Aromatic Sulfonamides

The compound’s tert-butyl moiety has been employed in chemoselective nitration reactions. Specifically, it facilitates the efficient conversion of aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This reaction demonstrates high chemoselectivity even in the presence of other sensitive or potentially reactive functionalities .

3S Technology in Land Use Landscape Ecology

As human intervention in land ownership systems increases, the need to balance land use with ecological health becomes crucial. Researchers apply 3S technology (Geographic Information Systems—GIS, Remote Sensing, and Global Positioning Systems—GPS) to establish models for land use and landscape design changes. By analyzing data, they study land use patterns and maintain ecological balance. For instance, 3S technology aids in dynamic land use monitoring, identifying areas of change, and rational land layout planning .

Safety Assessment of 3S, 3’S, 3’’S-Astaxanthin

In a different context, safety assessments have been conducted on 3S, 3’S, 3’’S-astaxanthin, a compound related to our topic. Researchers confirmed genome stability and performed a 13-week repeated dose oral toxicity study in rats. This highlights the importance of safety evaluations for compounds containing the 3S moiety .

Updating Topographic Maps Using 3S Technology

In the realm of cartography, 3S technology (GIS, GPS, and remote sensing) plays a pivotal role in updating topographic maps. For example, revising riverway topographic maps based on 3S data is efficient, cost-effective, and straightforward. It reduces work periods while ensuring accurate and up-to-date maps .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWVLHXUZNLPP-HHHXNRCGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)

![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)